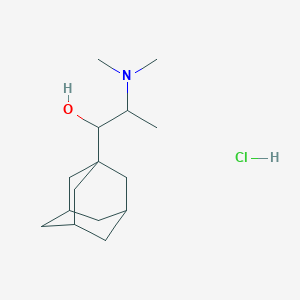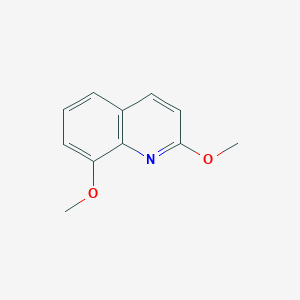
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) in 2003.
Mecanismo De Acción
The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. In Alzheimer's disease, the excessive activation of the NMDA receptor leads to neuronal damage and cell death. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride blocks the activity of the NMDA receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the cell. This reduces the excitotoxicity and neurodegeneration associated with Alzheimer's disease.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has a long half-life of approximately 60-80 hours, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied in animal models of neurological disorders. It is also readily available and relatively inexpensive. However, 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride. One area of interest is the development of more effective formulations with improved solubility and bioavailability. Another area of interest is the investigation of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride's potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the combination of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride with other drugs for the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride involves the reaction of 1-adamantylamine with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of Alzheimer's disease. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-(dimethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO.ClH/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h10-14,17H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDOCCFRDROXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C12CC3CC(C1)CC(C3)C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)

![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211636.png)
![8-[3-(4-chlorophenoxy)propoxy]quinoline](/img/structure/B5211642.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)
![1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5211665.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)
![5,5'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisophthalic acid](/img/structure/B5211709.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)